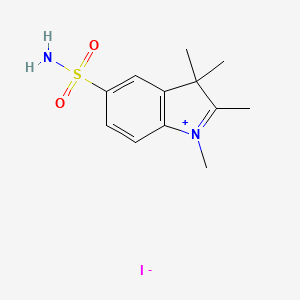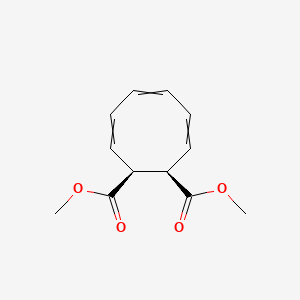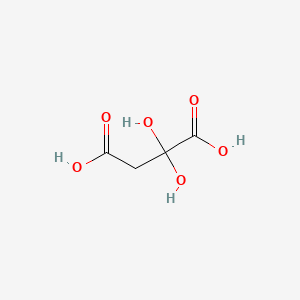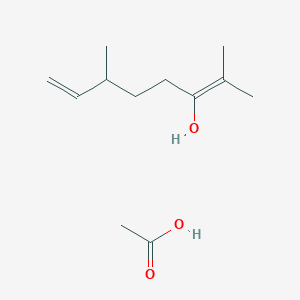
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2O2S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group and an indolium core, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with a sulfamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other indolium derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The indolium core contributes to the compound’s stability and facilitates its interaction with biological molecules. The exact pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Lacks the sulfamoyl group, resulting in different chemical properties and applications.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Contains a hydroxyl group instead of a sulfamoyl group, leading to variations in reactivity and biological activity.
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate: Features a sulfonate group, which affects its solubility and interaction with other molecules.
Uniqueness
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is unique due to the presence of both the sulfamoyl group and the indolium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
59223-24-4 |
|---|---|
Molekularformel |
C12H17IN2O2S |
Molekulargewicht |
380.25 g/mol |
IUPAC-Name |
1,2,3,3-tetramethylindol-1-ium-5-sulfonamide;iodide |
InChI |
InChI=1S/C12H17N2O2S.HI/c1-8-12(2,3)10-7-9(17(13,15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3,(H2,13,15,16);1H/q+1;/p-1 |
InChI-Schlüssel |
ZBKSDEGNNPXDKA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)N)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)

silane](/img/structure/B14598700.png)

